molecular formula C24H50N2O3Sn B2431145 tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate CAS No. 1688652-68-7

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate

Cat. No.: B2431145
CAS No.: 1688652-68-7
M. Wt: 533.385
InChI Key: LEBKPKYDLQUOJO-UHFFFAOYSA-N
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Description

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate, also known as tert-butyl 4-(aminomethyl)-4-((tributylstannyl)methoxy)piperidine-1-carboxylate, is a specialized reagent developed by the Bode group. It is a regioisomeric SnAP reagent, designed for the synthesis of saturated N-heterocycles. This reagent is air and moisture stable, making it highly practical for various synthetic applications .

Mechanism of Action

Target of Action

The primary target of the SnAP 2-Spiro-(4-Pip) M Reagent is various aldehyde substrates . Aldehydes are organic compounds that consist of a carbonyl center bonded to hydrogen and an R group. They play a crucial role in many biochemical processes and are commonly found in a variety of organic compounds.

Mode of Action

The SnAP 2-Spiro-(4-Pip) M Reagent interacts with its aldehyde targets to produce saturated N-heterocycles . The synthesis of these N-heterocycles requires mild reaction conditions, and aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups are well tolerated .

Biochemical Pathways

The SnAP 2-Spiro-(4-Pip) M Reagent affects the biochemical pathway that leads to the formation of saturated N-heterocycles . These heterocycles are important structural motifs in many natural products and pharmaceuticals. The downstream effects of this pathway can lead to the synthesis of a variety of bioactive compounds.

Pharmacokinetics

The reagent is known to be air and moisture stable , which suggests it may have good stability and potentially favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of the SnAP 2-Spiro-(4-Pip) M Reagent is the formation of unprotected, saturated N-heterocyclic compounds, C-substituted bicyclic and spirocyclic morpholines . These compounds have potential applications in various fields, including medicinal chemistry and drug discovery.

Action Environment

The action of the SnAP 2-Spiro-(4-Pip) M Reagent is influenced by environmental factors such as temperature and the presence of air and moisture. The reagent is known to be air and moisture stable , suggesting that it can maintain its efficacy and stability under a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate can be synthesized from N-Boc piperidone. The preparation involves simple reactions with inexpensive raw materials. The process typically includes the formation of the tributylstannyl group and subsequent reactions to introduce the piperidine and morpholine moieties .

Industrial Production Methods

While specific industrial production methods are not detailed, the reagent’s stability and ease of preparation suggest that it can be produced on a larger scale using standard organic synthesis techniques. The use of automated synthesis platforms, such as the Synple Automated Synthesis Platform, can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate primarily undergoes substitution reactions. It reacts with various aldehyde substrates to form saturated N-heterocycles. The reagent is compatible with aldehydes bearing aryl, heteroaryl, glyoxyl, aliphatic, and halogenated groups .

Common Reagents and Conditions

The synthesis of N-heterocycles using this compound requires mild reaction conditions. Common reagents include aldehydes, and the reactions are typically carried out in the presence of a base .

Major Products

The major products formed from these reactions are unprotected, saturated N-heterocyclic compounds, including C-substituted bicyclic and spirocyclic morpholines .

Comparison with Similar Compounds

Similar Compounds

  • SnAP M Reagent
  • SnAP TM Reagent
  • SnAP 3-Spiro-(4-Pip) M Reagent
  • SnAP 2-Spiro-(2-Pyr) M Reagent
  • SnAP DA Reagent

Uniqueness

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate stands out due to its regioisomeric nature and its ability to form spirocyclic morpholines. Its stability and compatibility with a wide range of aldehyde substrates further enhance its utility in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 4-(aminomethyl)-4-(tributylstannylmethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N2O3.3C4H9.Sn/c1-11(2,3)17-10(15)14-7-5-12(9-13,16-4)6-8-14;3*1-3-4-2;/h4-9,13H2,1-3H3;3*1,3-4H2,2H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBKPKYDLQUOJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)COC1(CCN(CC1)C(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50N2O3Sn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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